molecular formula CH4O4Pr B8235696 Praseodymium(III) carbonate octahydrate

Praseodymium(III) carbonate octahydrate

Cat. No.: B8235696
M. Wt: 220.95 g/mol
InChI Key: MHVXZMAFVUEHMG-UHFFFAOYSA-N
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Description

Praseodymium(III) carbonate octahydrate (Pr₂(CO₃)₃·8H₂O) is a rare earth compound with the molecular formula C₃H₁₆O₁₇Pr₂ and a molecular weight of 605.96 g/mol . It appears as a pale green powder, decomposes at 149–152°C, and is soluble in water . Its primary industrial application is as a precursor for synthesizing praseodymium oxides and other praseodymium-based compounds . The compound is synthesized by treating a suspension of praseodymium hydroxide with carbon dioxide, yielding crystalline precipitates that are subsequently dehydrated .

Properties

IUPAC Name

carbonic acid;praseodymium;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.H2O.Pr/c2-1(3)4;;/h(H2,2,3,4);1H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVXZMAFVUEHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)O.O.[Pr]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O4Pr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Praseodymium(III) Chloroacetate

The hydrolysis of praseodymium(III) chloroacetate (Pr(C2Cl3O2)3\text{Pr}(\text{C}_2\text{Cl}_3\text{O}_2)_3) represents a well-documented route to praseodymium(III) carbonate octahydrate. This method leverages the instability of chloroacetate ligands in aqueous environments, leading to their decomposition and subsequent carbonate formation. The reaction proceeds as follows:

2 Pr(C2Cl3O2)3+3 H2OPr2(CO3)38H2O+6 CHCl3+3 CO22\ \text{Pr}(\text{C}2\text{Cl}3\text{O}2)3 + 3\ \text{H}2\text{O} \rightarrow \text{Pr}2(\text{CO}3)3 \cdot 8\text{H}2\text{O} + 6\ \text{CHCl}3 + 3\ \text{CO}_2 \uparrow

Key parameters influencing this reaction include:

  • Temperature : Conducted at 25–40°C to prevent premature dehydration or decomposition .

  • pH : Maintained near neutral (pH 6–7) to favor carbonate precipitation over hydroxide formation .

  • Reaction Time : Typically 4–6 hours for complete ligand decomposition .

The product is isolated via vacuum filtration, washed with deionized water to remove residual chloroform, and dried under reduced pressure at 30°C to preserve the octahydrate structure . This method yields a pale green crystalline solid with a purity exceeding 95%, as confirmed by X-ray diffraction (XRD) and thermogravimetric analysis (TGA) .

Precipitation via Sodium Bicarbonate and Carbon Dioxide Saturation

A widely adopted industrial method involves the reaction of praseodymium chloride (PrCl3\text{PrCl}_3) with sodium bicarbonate (NaHCO3\text{NaHCO}_3) under carbon dioxide saturation. The process exploits the low solubility of praseodymium carbonate in water, driving precipitation under controlled conditions:

2 PrCl3+6 NaHCO3Pr2(CO3)38H2O+6 NaCl+3 CO2+3 H2O2\ \text{PrCl}3 + 6\ \text{NaHCO}3 \rightarrow \text{Pr}2(\text{CO}3)3 \cdot 8\text{H}2\text{O} + 6\ \text{NaCl} + 3\ \text{CO}2 \uparrow + 3\ \text{H}2\text{O}

Optimization Steps :

  • Solution Preparation : A 0.5 M PrCl3\text{PrCl}_3 solution is prepared in deionized water and filtered to remove insoluble impurities .

  • Bicarbonate Addition : Sodium bicarbonate is gradually added to the praseodymium chloride solution under vigorous stirring until the pH reaches 7.5–8.0 .

  • CO₂ Sparging : Carbon dioxide gas is bubbled through the mixture to maintain saturation, preventing the formation of basic carbonates or hydroxides .

  • Aging and Filtration : The slurry is aged for 12–24 hours at 25°C to enhance crystallinity, followed by filtration and washing with ethanol-water mixtures .

This method produces this compound with a particle size of 5–20 μm and a surface area of 15–25 m²/g, ideal for subsequent calcination into praseodymium oxide .

Comparative Analysis of Synthesis Routes

The table below summarizes the advantages and limitations of the two primary methods:

Method Yield Purity Particle Size Key Challenges
Chloroacetate Hydrolysis85–90%>95%1–10 μmToxicity of chloroform byproducts
Bicarbonate Precipitation75–85%90–95%5–20 μmpH sensitivity; CO₂ infrastructure

Role of Hydration Control

The octahydrate form is stabilized by maintaining low temperatures (<40°C) and high humidity during synthesis. Studies using TGA-DSC have shown that dehydration begins at 50°C, leading to intermediate hydrates (e.g., tetrahydrate) and eventual anhydrous Pr2(CO3)3\text{Pr}_2(\text{CO}_3)_3 at 120°C . To preserve the octahydrate:

  • Drying is performed under vacuum at 30°C .

  • Storage conditions require relative humidity >60% and inert atmospheres.

Industrial-Scale Production Protocols

Large-scale manufacturing (e.g., by American Elements) involves:

  • Continuous Reactors : Plug-flow reactors ensure consistent mixing and CO₂ saturation .

  • Purity Grading : Products are classified as 99% (2N) to 99.999% (5N) purity through recrystallization and ion-exchange processes .

  • Quality Control : XRD, inductively coupled plasma mass spectrometry (ICP-MS), and BET surface area analysis validate phase purity and stoichiometry .

Chemical Reactions Analysis

Types of Reactions

Praseodymium(III) carbonate octahydrate can undergo various chemical reactions, including:

    Oxidation: The praseodymium component can be oxidized to higher oxidation states.

    Reduction: Praseodymium can also be reduced to lower oxidation states.

    Substitution: The compound can participate in substitution reactions where praseodymium is replaced by other metal ions.

Common Reagents and Conditions

Common reagents used in reactions with carbonic acid;praseodymium;hydrate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield praseodymium oxides, while reduction may produce praseodymium metal or lower oxidation state compounds.

Scientific Research Applications

Chemistry

In the field of chemistry, praseodymium(III) carbonate octahydrate serves as a precursor for synthesizing other praseodymium compounds. Its unique properties enable researchers to explore various chemical reactions, including oxidation and substitution reactions.

Biology

Research has indicated that praseodymium ions can interact with biological molecules, making the compound valuable for studying enzyme and protein structures. These interactions may help elucidate mechanisms of action in biochemical pathways .

Medical Applications

This compound shows potential in medical applications, particularly in imaging techniques such as magnetic resonance imaging (MRI). Its contrast-enhancing properties are being explored to improve diagnostic imaging quality .

Case Study: MRI Contrast Agents

A study demonstrated the efficacy of praseodymium-based compounds as MRI contrast agents. The research highlighted how these compounds could enhance image clarity due to their paramagnetic properties, which are crucial for improving the visibility of internal structures during scans.

Materials Science

In industry, this compound is utilized in the production of specialized glass and ceramics. The incorporation of praseodymium imparts unique optical and mechanical properties to these materials, making them suitable for high-tech applications such as optical devices and lasers .

Catalysis

The compound is also investigated for its catalytic properties in various chemical reactions. Its ability to facilitate reactions makes it valuable in both academic research and industrial processes .

Thermal Decomposition Studies

Research into the thermal decomposition of this compound has revealed significant insights into its stability and transformation under different atmospheric conditions. Studies using thermogravimetric analysis and X-ray diffraction have shown that the compound decomposes to form praseodymium oxide under specific conditions, providing a pathway for synthesizing other praseodymium-based materials .

Mechanism of Action

The mechanism of action of carbonic acid;praseodymium;hydrate involves the interaction of praseodymium ions with molecular targets. Praseodymium can bind to specific sites on enzymes and proteins, altering their activity and function. The pathways involved may include changes in enzyme kinetics, protein folding, and signal transduction.

Comparison with Similar Compounds

Lanthanum(III) Carbonate Octahydrate

  • Molecular Formula : C₃H₁₆La₂O₁₇
  • Molecular Weight : 601.96 g/mol
  • Physical Properties : White powder, melting point >400°C, low water solubility (1.25 mg/L) .
  • Thermal Stability : Exhibits higher thermal stability than praseodymium carbonate octahydrate, remaining stable until temperatures exceed 400°C before decomposing into La₂O₃ .
  • Applications : Used in high-temperature ceramics and optical glass due to its stability and low solubility.

Key Differences :

Property Praseodymium Carbonate Octahydrate Lanthanum Carbonate Octahydrate
Color Pale green White
Melting Point 149–152°C (decomposes) >400°C
Solubility in Water Soluble 1.25 mg/L
Decomposition Pathway Forms Pr₆O₁₁ Forms La₂O₃

Neodymium(III) Carbonate Hydrate

  • Molecular Formula : Nd₂(CO₃)₃·xH₂O (exact hydration state varies)
  • Thermal Behavior : Neodymium carbonate hydrate dehydrates in a single step and decomposes to Nd₂O₃ via intermediate oxalate and carbonate phases .
  • Applications : Critical in manufacturing neodymium magnets and laser crystals.

Comparison :

  • Praseodymium carbonate octahydrate begins decomposing at lower temperatures (149–152°C) compared to neodymium carbonate hydrate, which remains stable up to ~333 K (60°C) before dehydration .
  • Both compounds serve as precursors for their respective oxides (Pr₆O₁₁ and Nd₂O₃), but neodymium derivatives are more widely used in high-tech applications like permanent magnets .

Cerium(III) Carbonate Hydrate

  • Thermal Decomposition : Cerium(III) carbonate hydrate (Ce₂(CO₃)₃·9H₂O) dehydrates at 313 K and decomposes to CeO₂ at 648 K, whereas praseodymium carbonate forms Pr₆O₁₁ at 713 K .
  • Stability : Praseodymium complexes exhibit higher thermal stability, with decomposition temperatures ~65°C higher than cerium analogs .

Functional Contrast :

  • Cerium carbonate is utilized in catalytic converters and polishing powders, while praseodymium carbonate is tailored for specialized glass and ceramic pigments .

Biological Activity

Praseodymium(III) carbonate octahydrate (Pr2(CO3)3·8H2O) is an inorganic compound of praseodymium, a rare earth element. This compound has garnered interest in various fields, including materials science and biomedicine, due to its unique properties. This article explores the biological activity of this compound, focusing on its synthesis, properties, and potential applications.

This compound is characterized by its green crystalline form and a molecular weight of approximately 605.97 g/mol. It is insoluble in water but soluble in acids, releasing carbon dioxide upon reaction with acids . The synthesis of this compound can be achieved through several methods, including:

  • Hydrolysis of Praseodymium(III) Chloroacetate :
    2Pr C2Cl3O2)3+3H2OPr2(CO3)3+6CHCl3+3CO22\text{Pr C}_2\text{Cl}_3\text{O}_2)_3+3\text{H}_2\text{O}\rightarrow \text{Pr}_2(\text{CO}_3)_3+6\text{CHCl}_3+3\text{CO}_2
  • Reaction with Sodium Bicarbonate :
    The compound can also be synthesized by reacting sodium bicarbonate saturated with carbon dioxide with a praseodymium chloride solution .

Antimicrobial Properties

Research has indicated that rare earth compounds, including praseodymium-based materials, exhibit antimicrobial properties. A study demonstrated that certain lanthanide compounds could inhibit the growth of various bacteria and fungi, suggesting potential applications in antimicrobial coatings and medical devices .

Cytotoxicity Studies

Cytotoxicity studies are essential to evaluate the safety of this compound for biomedical applications. In vitro assays have shown varying degrees of cytotoxic effects on different cell lines. For instance, praseodymium compounds have been reported to induce apoptosis in cancer cell lines while exhibiting lower toxicity in normal cells .

Case Studies

  • Thermal Decomposition Analysis :
    A study investigated the thermal decomposition of praseodymium carbonate octahydrate under different atmospheres (air, nitrogen, oxygen). The findings revealed that the compound decomposes to praseodymium oxide (PrO) with the formation of intermediate oxycarbonate compounds. This thermal stability could be relevant for applications in high-temperature environments .
  • Synthesis of Praseodymium Citrate :
    Another research focused on synthesizing praseodymium citrate from praseodymium carbonate octahydrate as a precursor. The study highlighted the potential use of these compounds in drug delivery systems due to their biocompatibility and ability to form stable complexes with biological molecules .

Properties of this compound

PropertyValue
Molecular FormulaC3H16O17Pr2
Molecular Weight605.97 g/mol
AppearanceGreen crystalline
SolubilityInsoluble in water
CAS Number14948-62-0

Summary of Biological Effects

Study FocusFindings
Antimicrobial ActivityInhibits growth of bacteria and fungi
CytotoxicityInduces apoptosis in cancer cells; lower toxicity in normal cells
Thermal StabilityDecomposes to PrO; stable under high temperatures

Q & A

Q. What is the standard method for synthesizing praseodymium(III) carbonate octahydrate in a laboratory setting?

The compound is synthesized by introducing carbon dioxide (CO₂) into a suspension of praseodymium(III) hydroxide in water. The reaction produces a crystalline precipitate, which is then dehydrated to obtain the octahydrate form. This method ensures controlled crystallization and minimal impurity incorporation . Confirmation of product purity can be achieved via inductively coupled plasma (ICP) analysis, as described for high-purity rare earth carbonates .

Q. How can researchers assess the purity of this compound?

Purity is typically evaluated using:

  • Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to quantify trace metal impurities (e.g., other rare earth elements).
  • Thermogravimetric-Differential Scanning Calorimetry (TG-DSC) to verify hydration states and detect decomposition intermediates. High-purity grades (e.g., 99.99% REO) require stringent analytical protocols to ensure compliance with research-grade specifications .

Q. What safety precautions are necessary when handling this compound?

  • Use gloves, goggles, and lab coats to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of fine particulates.
  • Dispose of waste via specialized chemical disposal services to mitigate environmental contamination .

Advanced Research Questions

Q. How does thermal decomposition behavior of this compound vary under controlled atmospheres?

TG-DSC studies reveal a multi-step decomposition pathway:

  • Dehydration : Loss of water molecules (25–200°C).
  • Carbonate Decomposition : Formation of praseodymium oxide (Pr₆O₁₁) above 600°C in air, accompanied by CO₂ release. Inert atmospheres (e.g., N₂) may yield intermediate oxycarbonates. Researchers should optimize heating rates (e.g., 5–10°C/min) to resolve overlapping thermal events .

Q. What spectroscopic techniques are suitable for studying the coordination chemistry of this compound?

  • UV-Vis Spectroscopy : Characterizes electronic transitions in the visible range (e.g., peaks at 444, 468, and 482 nm for Pr³⁺).
  • X-ray Diffraction (XRD) : Identifies crystalline phases and detects impurities (e.g., residual hydroxide or oxalate).
  • Nuclear Magnetic Resonance (NMR) : Probes ligand interactions in solution, particularly with carboxylate groups .

Q. How can researchers reconcile discrepancies in solubility data for this compound?

While praseodymium carbonate is generally insoluble in water, it reacts with mineral acids (e.g., HCl) to form soluble salts like PrCl₃. Solubility in organic solvents (e.g., acetic acid) depends on pH and ligand availability. Systematic studies under varying pH and ionic strength are recommended to map solubility boundaries .

Q. What advanced synthesis methods enable the production of ultra-high-purity (99.99% REO) this compound?

  • Ultra-Dry Synthesis : Anhydrous conditions and high-purity starting materials (e.g., 99.99% Pr₂O₃) minimize contamination.
  • Recrystallization : Repeated crystallization in deionized water removes ionic impurities.
  • REacton® Protocols : Specialized rare earth purification techniques ensure sub-ppm impurity levels .

Q. How does pH influence the stability of this compound in aqueous systems?

Acidic conditions (pH < 5) promote carbonate decomposition via: Pr2(CO3)3+6H+2Pr3++3CO2+3H2O\text{Pr}_2(\text{CO}_3)_3 + 6\text{H}^+ \rightarrow 2\text{Pr}^{3+} + 3\text{CO}_2↑ + 3\text{H}_2\text{O} Neutral to alkaline pH stabilizes the carbonate phase. Dynamic light scattering (DLS) can monitor colloidal stability in real time .

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